

Benchmarking the Properties of 4-Isopropenylphenol Derivatives: A Comparative Guide for Researchers

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Compound of Interest

Compound Name: *4-Isopropenylphenol*

Cat. No.: *B043103*

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This guide offers an in-depth comparative analysis of **4-Isopropenylphenol** (p-IPP) and its derivatives, designed for researchers, scientists, and professionals in drug development and material science. As a pivotal intermediate derived from Bisphenol A (BPA) and a precursor for various polymers, understanding the nuanced properties of p-IPP derivatives is critical for harnessing their full potential.^{[1][2]} This document moves beyond a simple recitation of facts to explain the causality behind experimental choices, providing self-validating protocols and grounding all claims in authoritative sources.

Physicochemical Profile and Analytical Characterization

The foundational step in benchmarking any chemical series is to establish a robust profile of its fundamental physicochemical properties and a reliable method for its quantification. The isopropenyl group, in contrast to the isopropyl group of its precursor 4-Isopropylphenol, introduces a site of unsaturation that significantly alters reactivity, particularly in polymerization, while retaining the influential phenolic hydroxyl group.^{[2][3]}

Comparative Physicochemical Data

The initial comparison between **4-Isopropenylphenol** and its saturated analog, 4-Isopropylphenol, reveals key differences in physical state and properties that influence their handling, formulation, and reactivity.

Property	4-Isopropenylphenol	4-Isopropylphenol	Rationale for Comparison
CAS Number	4286-23-1[4]	99-89-8[5]	Differentiates the unsaturated vs. saturated analog.
Molecular Formula	C ₉ H ₁₀ O[4]	C ₉ H ₁₂ O[6]	Highlights the difference of two hydrogen atoms due to the double bond.
Molar Mass	134.178 g/mol [2]	136.194 g/mol [3]	A direct consequence of the molecular formula difference.
Appearance	White solid[2]	White to beige crystalline solid[5]	Both are solids at room temperature, simplifying handling.
Melting Point	83 °C[2]	60-64 °C[7]	The planarity of the isopropenyl group may allow for more efficient crystal packing, leading to a higher melting point.
Boiling Point	142.5 °C (Normal)[4]	222-223 °C[7]	The significant difference suggests stronger intermolecular forces in the saturated analog.
Solubility	Poorly soluble in water; Soluble in organic solvents like chloroform, ethanol.[1][8]	Slightly soluble in water; Soluble in ethanol, ether.[5]	Both exhibit lipophilic character typical of phenols, crucial for formulation and biological membrane interaction.

logP (o/w)	Not explicitly found	2.90[9]	The logP for 4-Isopropenylphenol indicates significant lipophilicity. The isopropenyl derivative is expected to have a similar value, impacting its potential bioavailability and membrane permeability.
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Experimental Protocol: High-Performance Liquid Chromatography (HPLC) for Quantification

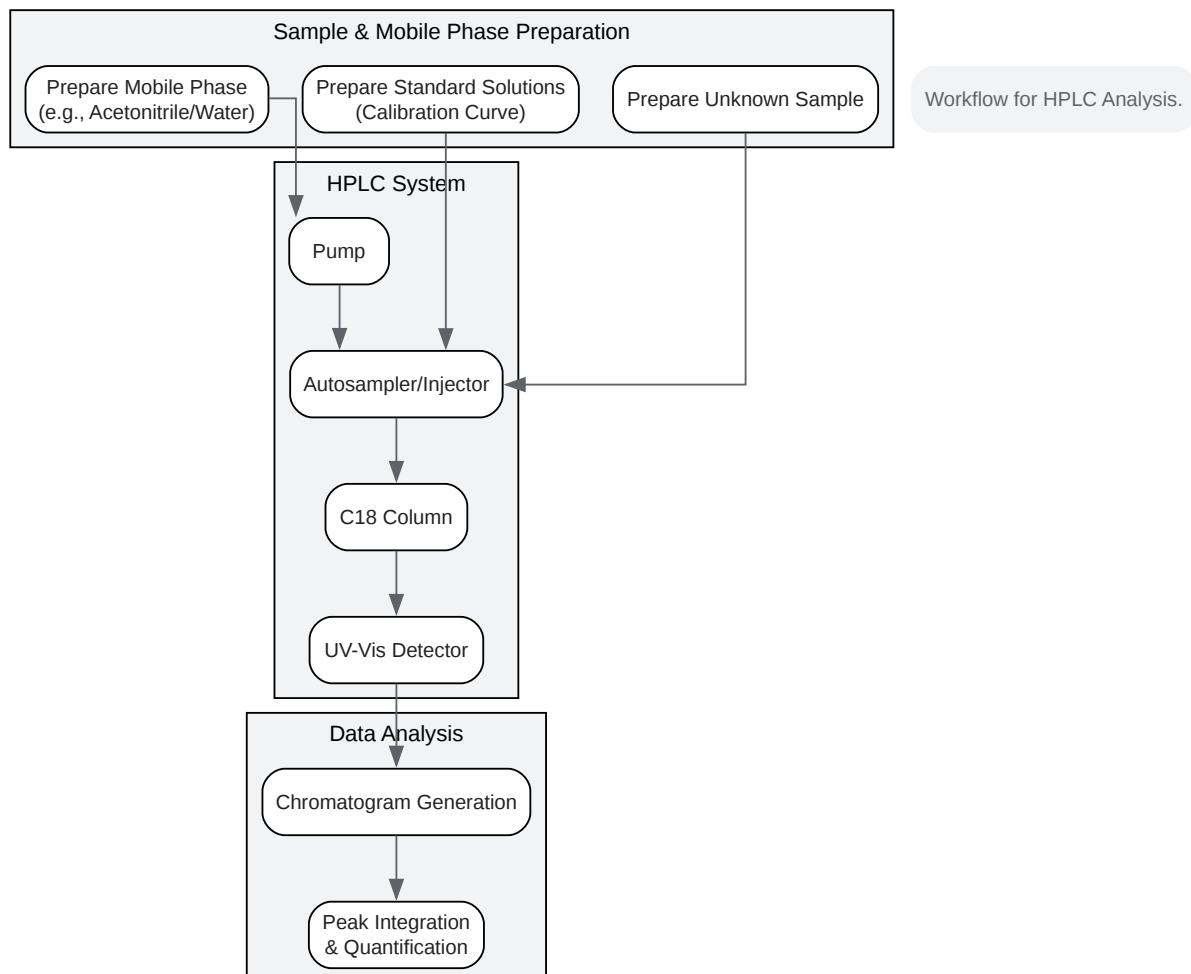
Rationale for Method Selection: Reverse-phase HPLC (RP-HPLC) is the gold standard for analyzing phenolic compounds due to its high resolution, sensitivity, and reproducibility. It allows for the separation of the parent compound from its derivatives, precursors, and impurities based on differences in polarity. A C18 column is chosen for its excellent retention of hydrophobic molecules like phenols.

Step-by-Step Protocol:

- **Mobile Phase Preparation:** Prepare a mobile phase consisting of Acetonitrile (MeCN) and water, often with a small amount of acid like phosphoric or formic acid to ensure the phenolic hydroxyl group remains protonated, leading to sharper peaks.[10] A typical starting gradient could be 60:40 Water:Acetonitrile.
- **Standard Preparation:** Accurately weigh and dissolve **4-Isopropenylphenol** and its derivatives in the mobile phase or a compatible solvent (e.g., methanol) to create stock solutions of known concentration (e.g., 1 mg/mL). Perform serial dilutions to generate a calibration curve (e.g., 1-100 µg/mL).
- **Chromatographic Conditions:**
 - Column: C18, 5 µm particle size, 4.6 x 250 mm.

- Flow Rate: 1.0 mL/min.
- Injection Volume: 10 µL.
- Detector: UV-Vis at 254 nm (a common wavelength for aromatic compounds).
- Column Temperature: 30 °C to ensure reproducibility.
- Analysis: Inject the standards to establish the calibration curve. Subsequently, inject the unknown samples. The concentration of the analyte is determined by comparing its peak area to the calibration curve.

Visualization: HPLC Analysis Workflow

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Caption: Workflow for HPLC Analysis.

Benchmarking Antioxidant Activity

Phenolic compounds are renowned for their antioxidant properties, which stem from the ability of the hydroxyl group to donate a hydrogen atom to neutralize free radicals.[11] This activity is paramount in drug development for diseases linked to oxidative stress and in materials science for preventing polymer degradation. The electronic environment of the phenol ring, dictated by its substituents, critically modulates this potential.

Causality of Experimental Choice: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is selected for its simplicity, speed, and reliability. It directly measures the capacity of a compound to act as a hydrogen or electron donor. The stable DPPH radical has a deep violet color, which changes to yellow upon reduction by an antioxidant. This colorimetric change is easily quantifiable using a spectrophotometer.

Experimental Protocol: DPPH Radical Scavenging Assay

- Reagent Preparation:
 - Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The solution should be freshly prepared and kept in the dark to prevent degradation.
 - Prepare stock solutions of the test compounds (**4-Isopropenylphenol** and its derivatives) and a positive control (e.g., Ascorbic Acid or Trolox) in methanol at a concentration of 1 mg/mL.
- Assay Procedure:
 - In a 96-well plate, add 100 µL of various concentrations of the test compounds (prepared by serial dilution).
 - Add 100 µL of the DPPH methanolic solution to each well.
 - For the blank, add 100 µL of methanol instead of the test compound.
- Incubation and Measurement:
 - Incubate the plate in the dark at room temperature for 30 minutes.
 - Measure the absorbance at 517 nm using a microplate reader.

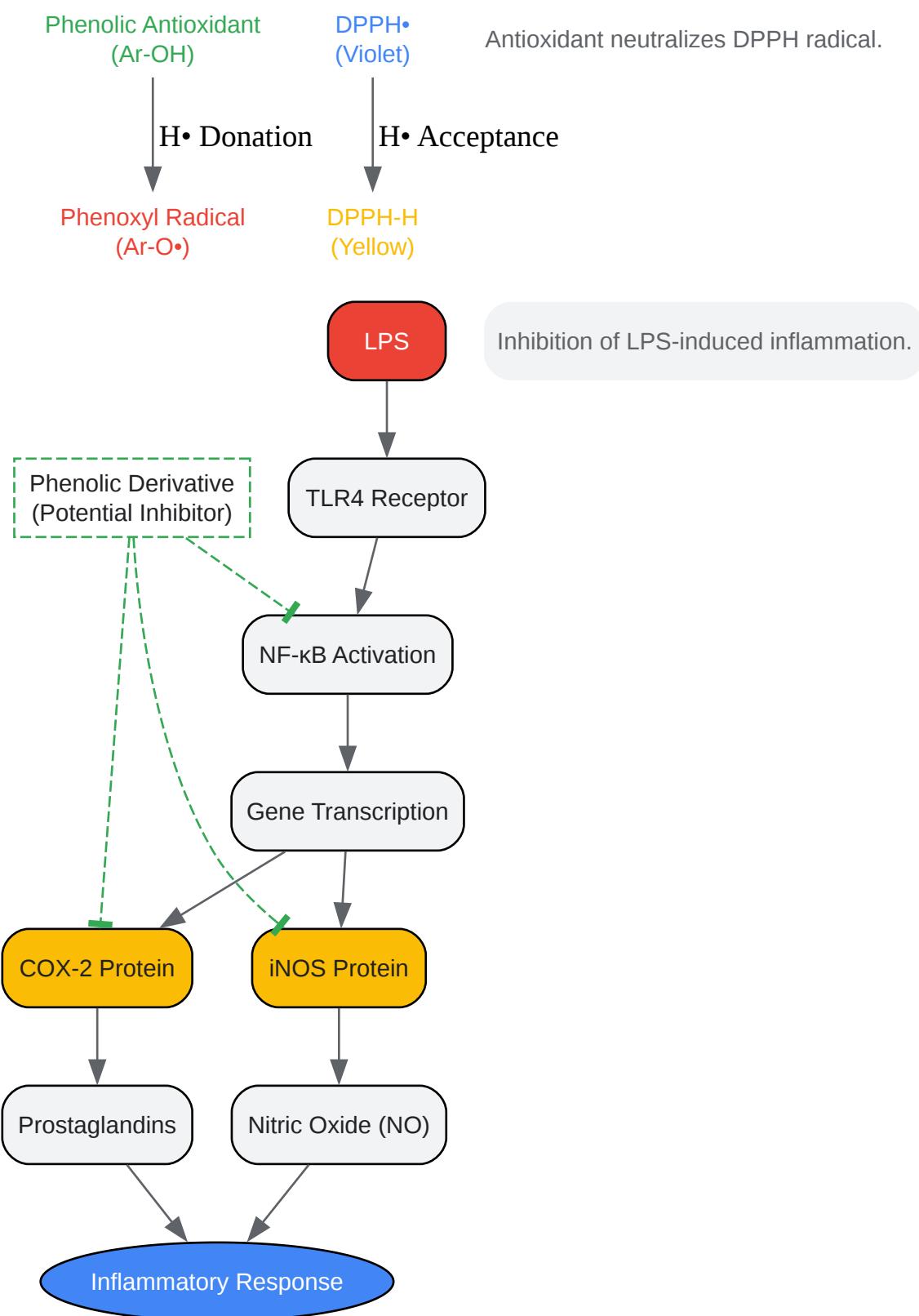
- Calculation:
 - The percentage of radical scavenging activity is calculated using the formula: % Inhibition = $[(\text{Abs_blank} - \text{Abs_sample}) / \text{Abs_blank}] * 100$
 - The IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage inhibition against the compound concentration.

Comparative Data: Antioxidant Potential

Direct comparative data for a wide range of **4-Isopropenylphenol** derivatives is not readily available in a single study. However, we can infer structure-activity relationships (SAR) from studies on related phenolic and catechol structures. Electron-donating groups (like alkyls) generally enhance antioxidant activity.

Compound	Structure	Expected IC ₅₀ (µM)	Structure-Activity Relationship (SAR) Insight
4-Isopropenylphenol	Parent Molecule	Moderate	Baseline activity from the phenolic -OH group.
Derivative A (e.g., 2,6-di-t-butyl-4-isopropenylphenol)	Bulky ortho groups	Lower (more potent)	Steric hindrance from bulky ortho groups can increase the stability of the resulting phenoxyl radical, enhancing H-atom donation.[12]
Derivative B (e.g., 4-Isopropenylcatechol)	Additional -OH group	Much Lower (highly potent)	The presence of a second hydroxyl group, especially in the ortho position (catechol), significantly increases antioxidant capacity due to the formation of a stable intramolecular hydrogen bond in the resulting radical.[11]
Ascorbic Acid	Standard Control	~25-50	Serves as a benchmark for potent antioxidant activity.

Visualization: Mechanism of DPPH Radical Scavenging

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Caption: Inhibition of LPS-induced inflammation.

Assessment of Aquatic Toxicity

Evaluating the toxicological profile of any new chemical series is a non-negotiable step, both for potential therapeutic applications and for environmental safety. For phenolic compounds, aquatic toxicity is a significant concern.

Causality of Experimental Choice: The Microtox® assay, which uses the marine bacterium *Vibrio fischeri*, is a rapid, sensitive, and cost-effective method for assessing acute aquatic toxicity. This bioluminescent bacterium's light output decreases in response to toxic substances, providing a measurable endpoint. Studies have shown that *Vibrio fischeri* can be particularly sensitive to alkylphenols, making this a highly relevant screening tool. [13][14]

Experimental Protocol: Microtox® Acute Toxicity Test

- **Reagent Reconstitution:** Rehydrate the freeze-dried *Vibrio fischeri* bacteria with the provided reconstitution solution.
- **Sample Preparation:** Prepare serial dilutions of the test compounds in a non-toxic diluent (e.g., 2% NaCl solution).
- **Assay Procedure:**
 - Measure the initial luminescence (I_0) of the bacterial suspension.
 - Add the different concentrations of the test compounds to the bacterial suspension.
 - Incubate for a specified contact time (typically 5 and 15 minutes).
- **Measurement:** After incubation, measure the final luminescence (I_t) of each sample.
- **Calculation:**
 - The inhibition of luminescence is calculated for each concentration.
 - The EC₅₀ value (the effective concentration that causes a 50% reduction in luminescence) is determined. A lower EC₅₀ value indicates higher toxicity.

Comparative Data: Aquatic Toxicity

Data from a comparative study on simple alkylphenols provides a valuable benchmark for predicting the potential toxicity of **4-Isopropenylphenol** derivatives. [13][14]

Compound	Test Organism	Endpoint (EC ₅₀ /LC ₅₀)	Toxicity Insight
4-Isopropylphenol	Vibrio fischeri	0.01 mg/L (5-min EC ₅₀) [13][14]	Demonstrates very high acute toxicity to this marine bacterium, highlighting the environmental sensitivity to this class of compounds.
2-Isopropylphenol	Vibrio fischeri	2.72 mg/L (5-min EC ₅₀) [13][14]	Over 200 times less toxic than the 4-isomer, showing that the position of the alkyl group dramatically impacts toxicity.

| 4-Isopropylphenol | Ceriodaphnia dubia | 10.1 mg/L (48-h EC₅₀) [13][14] | While still toxic, the effect on invertebrates is orders of magnitude lower than on *Vibrio fischeri*, indicating species-specific sensitivity. |

Interpretation for Drug Development: The high toxicity of the parent isopropylphenol structure to certain organisms underscores the need for careful derivatization. Modifications that increase biodegradability or reduce interaction with key metabolic pathways in non-target organisms would be critical for developing environmentally safer alternatives.

Conclusion

This guide establishes a foundational framework for benchmarking the properties of **4-Isopropenylphenol** derivatives. The data and protocols presented demonstrate that while the parent p-IPP molecule possesses inherent physicochemical and biological characteristics, targeted derivatization is the key to unlocking its potential for specific applications.

- For Materials Science: Enhancing antioxidant properties through derivatization (e.g., adding bulky ortho groups) could lead to more stable polymers.
- For Drug Development: Modifying the phenolic core to enhance anti-inflammatory activity while simultaneously mitigating toxicity is a crucial and achievable goal. The structure-activity relationships discussed herein provide a logical starting point for the rational design of new therapeutic agents.

The provided experimental workflows are robust, reproducible, and grounded in established scientific principles, ensuring that researchers can confidently generate high-quality, comparable data for their own novel **4-Isopropenylphenol** derivatives.

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